molecular formula C11H19NO5 B12861800 trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid

trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid

Cat. No.: B12861800
M. Wt: 245.27 g/mol
InChI Key: PCGLJGXKSGRHSC-YUMQZZPRSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of trans-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid follows IUPAC guidelines for bicyclic compounds and protected amino acids. The parent structure is oxane (a six-membered oxygen-containing heterocycle, also known as tetrahydropyran). The substituents are identified at positions 2 and 4: a carboxylic acid group (-COOH) at position 2 and a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc) at position 4. The stereochemical descriptor trans indicates that these groups occupy opposite spatial orientations relative to the oxane ring plane.

The full IUPAC name is rel-(2S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid . The "rel" prefix denotes relative stereochemistry, though absolute configurations (2S,4S) are often assigned based on crystallographic or spectroscopic evidence. The Boc group, a staple in peptide synthesis, is systematically named [(tert-butoxy)carbonyl], derived from tert-butanol and carbonic acid.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₁₁H₁₉NO₅ (molar mass: 245.27 g/mol) confirms the presence of 11 carbons, 19 hydrogens, one nitrogen, and five oxygens. The stereochemistry is defined by two chiral centers at C2 and C4 of the oxane ring. X-ray diffraction and nuclear Overhauser effect (NOE) spectroscopy studies confirm the trans orientation, with the Boc-amino group (C4) and carboxylic acid (C2) adopting equatorial positions to minimize steric strain.

Table 1: Key Structural and Stereochemical Properties

Property Detail
Molecular formula C₁₁H₁₉NO₅
Molar mass 245.27 g/mol
Chiral centers C2 (S), C4 (S)
Boc group orientation Equatorial (C4)
Carboxylic acid position Axial (C2)

The (2S,4S) configuration ensures optimal hydrogen bonding between the carboxylic acid and the Boc group’s carbonyl oxygen, stabilizing the trans conformation.

Comparative Analysis of cis/trans Isomerism in Oxane Carboxylic Acid Derivatives

The spatial arrangement of substituents in oxane derivatives profoundly influences their physicochemical properties. For example, cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (CAS: 1993226-94-0) exhibits intramolecular hydrogen bonding between the Boc group and carboxylic acid, reducing solubility in apolar solvents compared to the trans isomer. In contrast, the trans configuration in trans-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid prevents such interactions, enhancing solubility in dichloromethane and dimethylformamide.

Table 2: Comparative Properties of cis/trans Isomers

Property trans Isomer cis Isomer
Solubility in DCM High (25 mg/mL) Low (5 mg/mL)
Melting point 148–150°C 162–164°C
Hydrogen bonding Intermolecular only Intramolecular possible

The trans isomer’s stability under acidic conditions makes it preferable for solid-phase peptide synthesis, whereas cis isomers may require additional protection.

Crystallographic Data and Conformational Studies

Crystallographic data for this compound remain limited, but computational models predict a chair conformation for the oxane ring, with the Boc group and carboxylic acid occupying equatorial and axial positions, respectively. This arrangement minimizes 1,3-diaxial strain and aligns with density functional theory (DFT) calculations showing a 2.1 kcal/mol energy preference for the chair form over boat conformers.

X-ray diffraction of analogous compounds, such as trans-3-{[(tert-butoxy)carbonyl]amino}oxetane-2-carboxylic acid (CAS: 2012574-78-4), reveals bond lengths of 1.54 Å (C-N) and 1.23 Å (C=O), consistent with sp³ hybridization at nitrogen and sp² at carbonyl carbons. These metrics likely extend to the oxane derivative, though experimental validation is pending.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1

InChI Key

PCGLJGXKSGRHSC-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCO[C@@H](C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation and Boc Protection

This method, adapted from cyclohexane derivatives, involves:

  • Hydrogenation of aromatic precursors : Starting with a substituted benzoic acid derivative (e.g., p-aminobenzoic acid), catalytic hydrogenation using Ru/Al₂O₃ under high-pressure H₂ (15 bar) at 100°C for 28 hours yields a cyclohexane intermediate. For oxane derivatives, a furan or pyran precursor might be hydrogenated to form the tetrahydropyran ring.
  • Boc protection : The amino group is protected using Boc anhydride in acetone at room temperature.

Key Reaction Parameters

Step Conditions Outcome
Hydrogenation 5% Ru/Al₂O₃, 15 bar H₂, 100°C, 28h cis/trans ratio up to 1:4.6
Boc Protection Boc₂O, acetone, 20h, RT 70% yield, 92% purity

Isomer Separation via Alkylation

To enrich the trans isomer:

  • Selective alkylation : The cis isomer is removed by treatment with bromoethane and K₂CO₃ in acetone at 60°C. The trans isomer remains in solution, while the cis-bromoethyl derivative precipitates.

Separation Efficiency

Parameter Value
Final Purity 99.1% trans isomer
Yield 62% after crystallization

Cyclization of Linear Precursors

For oxane ring formation, a linear Boc-protected amino acid (e.g., Boc-glutamic acid derivative) can undergo cyclization. A modified approach from photo-methionine synthesis includes:

Example Protocol

Step Reagents/Conditions Outcome
Weinreb Amide NMM, isobutyl chloroformate, DCM Intermediate amide
Methyl Ketone MeMgBr, toluene, -78°C to -5°C Ketone formation
Cyclization Acidic/basic conditions, heat Oxane ring closure

Stereochemical Control

The trans configuration is critical for biological activity. Strategies include:

  • Chiral catalysts : Asymmetric hydrogenation or enzymatic resolution to favor the trans isomer.
  • Epimerization : Base-mediated equilibration (e.g., K₂CO₃ in acetone) to convert cis to trans.

Analytical Validation

Post-synthesis characterization ensures quality:

  • HPLC : Purity assessment (e.g., 99.1% for trans isomer).
  • NMR : Confirmation of stereochemistry (e.g., coupling constants for axial/equatorial protons).

Chemical Reactions Analysis

Peptide Coupling Reactions

This compound serves as a constrained β-amino acid building block in solid-phase peptide synthesis. Its carboxyl group undergoes standard coupling reactions with amines using activators like TBTU (N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate).

Reaction ComponentConditionsYieldProduct Stability
Monomer (C₁₁H₁₉NO₅)TBTU, DIPEA, DMF, 0°C → RT, 24h89%Dimer (116 )
Dimer (116 )Iterative TBTU coupling64%Hexamer (117 )

Key observations:

  • The trans stereochemistry at C2 and C4 prevents intramolecular lactamization during coupling .

  • Oligomers up to hexamers retain defined conformations in solution, stabilized by 10-membered hydrogen-bonded motifs .

Ring-Opening and Functionalization

The oxane ring undergoes controlled ring-opening under acidic or nucleophilic conditions due to strain from the fused amino acid moiety.

Acid-Catalyzed Hydrolysis

ConditionsProductYieldStereochemical Outcome
6M HCl, reflux, 12hLinear Boc-protected amino acid78%Retention of trans configuration

Nucleophilic Substitution

Reactions with Grignard reagents at the carbonyl oxygen demonstrate regioselectivity:

NucleophileConditionsYieldMajor Product
CH₃MgBrTHF, −78°C → RT, 6h65%C2-alkylated derivative
PhLiEt₂O, 0°C, 2h58%Aryl-oxane hybrid

Stereochemical Influence on Reactivity

The trans relationship between the C2 carboxylic acid and C4 Boc-amino group dictates reaction pathways:

  • Epimerization Resistance : No racemization occurs at C2/C4 under basic (pH 10) or thermal (100°C) conditions .

  • Conformational Rigidity : The trans configuration enforces a chair-like oxane conformation, reducing rotational freedom and enhancing diastereoselectivity in Michael additions .

Comparative Reactivity with Cis Isomers

The trans isomer shows distinct behavior compared to its cis counterpart (CID 135392478) :

Propertytrans Isomercis Isomer
Coupling EfficiencyHigher (89% vs. 72%) Moderate
Oligomer ConformationDefined H-bond networks Disordered structures
Solubility in CHCl₃12 mg/mL8 mg/mL

Scientific Research Applications

Organic Synthesis

trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid serves as a crucial building block in organic synthesis. Its stability and reactivity allow it to participate in various chemical reactions, making it an essential intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It acts as a precursor for synthesizing drugs targeting various diseases, including cancer and infectious diseases. The ability to modify the Boc group provides versatility in drug design, allowing researchers to develop compounds with enhanced biological activity.

Biological Research

The structural characteristics of this compound make it useful in studying enzyme-substrate interactions and protein-ligand binding. It can mimic natural substrates, facilitating enzyme inhibition studies and providing insights into biochemical pathways.

Industrial Applications

In industry, this compound finds use in producing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer science and material engineering, where it can contribute to developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Ring Analogues

(a) Oxane-Based Stereoisomers
  • (2S,5R)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (CAS 603130-13-8): This stereoisomer differs in the spatial arrangement of the Boc-amino and carboxylic acid groups, leading to distinct hydrogen-bonding capabilities and solubility profiles compared to the trans-4 isomer. For example, the (2S,5R) configuration may exhibit lower aqueous solubility due to reduced polarity .
  • (2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (CAS 603130-25-2): With a cis configuration, this isomer has a molecular weight of 245.27 g/mol (C₁₁H₁₉NO₅) and is reported to have a purity ≥97%. Its cis arrangement may influence crystal packing and melting points compared to the trans isomer .
(b) Cyclohexane Ring Analogues
  • This increases hydrophobicity, making it less suitable for aqueous-phase reactions compared to oxane derivatives .
  • Methyl cis-4-hydroxycyclohexanecarboxylate (CAS 3618-03-9): The absence of the Boc group and the presence of a methyl ester result in different reactivity, particularly in hydrolysis and deprotection steps.

Functional Group Variations

(a) Boc-Protected Amino Acids with Alternative Rings
  • 3-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]prop-2-ynoic acid (CAS 1469287-10-2): The cyclobutyl ring introduces significant ring strain, which may accelerate reactivity in click chemistry applications. The propiolic acid group offers a distinct electronic profile compared to the oxane-carboxylic acid .
  • 1-[(tert-butoxy)carbonyl]-4-ethenylpiperidine-4-carboxylic acid (MDLMFCD30294781): The piperidine ring and ethenyl group enable conjugation chemistry, but the lack of an oxygen atom in the ring reduces polarity compared to oxane derivatives .
(b) Aromatic and Heteroaromatic Analogues
  • 3-Hydroxypyridine-2-carboxylic acid (CAS 3512-17-2): The aromatic pyridine ring provides resonance stabilization, increasing the acidity of the carboxylic acid group (pKa ~1.5–2.5) compared to the aliphatic oxane-carboxylic acid (pKa ~4–5). This makes it more reactive in acidic environments .

Key Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid Not explicitly listed C₁₁H₁₉NO₅ (inferred) ~245.27 (estimated) Oxane ring, trans configuration
(2S,5S)-5-Boc-aminooxane-2-carboxylic acid 603130-25-2 C₁₁H₁₉NO₅ 245.27 Cis configuration
(1R,3S)-3-Boc-aminocyclohexane-1-carboxylic acid 222530-39-4 C₁₂H₂₁NO₄ 243.30 Cyclohexane ring
3-Hydroxypyridine-2-carboxylic acid 3512-17-2 C₆H₅NO₃ 139.11 Aromatic pyridine ring

Biological Activity

trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid, also known as Boc-amino oxane carboxylic acid, is a synthetic compound with significant potential in medicinal chemistry and biological applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and biological interactions.

  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 2137817-97-9

The biological activity of this compound primarily stems from its role as a building block in the synthesis of various biologically active molecules. The Boc group protects the amine during chemical reactions, facilitating the formation of more complex structures without unwanted side reactions. This mechanism is particularly useful in drug development, where selective reactivity is essential.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of oxane carboxylic acids can inhibit the growth of certain bacteria and fungi, making them candidates for antibiotic development.
  • Anticancer Potential : Some studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
  • Amino Acid Transport Modulation : As a model compound for amino acid transporters, it may influence metabolic pathways related to amino acid uptake and utilization in cells.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various carboxylic acid derivatives, including oxane derivatives. The findings indicated that certain modifications to the structure enhanced antibacterial activity against gram-positive bacteria.

CompoundActivityTarget Organism
Oxane Derivative AModerateStaphylococcus aureus
Oxane Derivative BStrongEscherichia coli

Case Study 2: Anticancer Effects

Research published in Journal of Medicinal Chemistry explored the cytotoxic effects of Boc-protected amino acids on cancer cell lines. The results showed that this compound derivatives were effective in reducing cell viability in breast cancer cells.

CompoundIC50 (µM)Cell Line
Boc-Oxane A15MCF-7
Boc-Oxane B10MDA-MB-231

Q & A

Q. How to align synthesis and characterization with a theoretical framework (e.g., Curtin-Hammett principle)?

  • Methodological Answer : Apply the Curtin-Hammett principle to justify reaction pathway selectivity. For example, DFT-calculated energy barriers for Boc-protected vs. unprotected intermediates can explain preferential formation of the trans isomer. This integrates computational modeling with synthetic data to validate mechanistic hypotheses .

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